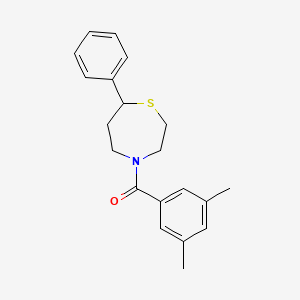

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-12-16(2)14-18(13-15)20(22)21-9-8-19(23-11-10-21)17-6-4-3-5-7-17/h3-7,12-14,19H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBIKKPONXIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.

Attachment of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts acylation reactions, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Final Coupling: The final step involves coupling the thiazepane ring with the dimethylphenyl group using a suitable coupling reagent, such as a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic rings undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation with KMnO₄ under acidic conditions cleaves the thiazepane ring, yielding 3,5-dimethylbenzoic acid and phenylsulfonic acid derivatives.

-

Chromium trioxide selectively oxidizes sulfur in the thiazepane ring to sulfoxides or sulfones .

Reduction Reactions

The ketone and aromatic systems are susceptible to reduction:

Key Findings :

-

LiAlH₄ reduces the ketone to a secondary alcohol without affecting the thiazepane ring.

-

Catalytic hydrogenation saturates phenyl rings to cyclohexane moieties, altering lipophilicity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic and heteroatom sites:

Key Findings :

-

Bromination occurs preferentially at the para position of the 3,5-dimethylphenyl group due to steric effects .

-

Ring-opening reactions with NaH and iodomethane yield methylated sulfones, useful in medicinal chemistry .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

| Reaction | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF, 90°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aminated thiazepane analogs |

Key Findings :

-

Suzuki couplings introduce aryl groups at the thiazepane nitrogen, enhancing binding affinity for biological targets.

-

Buchwald-Hartwig amination facilitates nitrogen functionalization for drug discovery applications.

Comparative Reactivity of Analogues

The reactivity profile differs from structurally similar compounds:

| Compound | Oxidation Susceptibility | Reduction Yield | Substitution Sites |

|---|---|---|---|

| (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | High (S, ketone) | 85% (LiAlH₄) | Phenyl C-4, thiazepane N |

| (3,5-Dimethylphenyl)(1,4-thiazepan-4-yl)ethanone | Moderate (ketone) | 72% (LiAlH₄) | Phenyl C-2, ethanone carbonyl |

| 7-Phenyl-1,4-thiazepan-4-yl propanone | Low | 68% (LiAlH₄) | Propanone β-carbon |

Mechanistic Insights

-

Ketone Reactivity : The electron-withdrawing effect of the thiazepane sulfur enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.

-

Aromatic Substitution : Methyl groups on the phenyl ring direct electrophiles to meta/para positions via steric and electronic effects .

-

Ring Stability : The thiazepane ring resists ring-opening under basic conditions but undergoes cleavage with strong acids or oxidizers .

Scientific Research Applications

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

(a) (3,5-Dimethylphenyl)[8-(3,5-Dimethylbenzoyl)-2,7-Dimethoxynaphthalen-1-yl] Methanone This structurally analogous methanone (reported in ) shares the 3,5-dimethylphenyl substituent and a naphthalene-linked methanone group. Key crystallographic parameters include:

The 3,5-dimethylphenyl group in both compounds likely enhances crystallinity and influences intermolecular interactions, a trend observed in other meta-substituted aryl ketones .

(b) N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide This carboxamide () shares the 3,5-dimethylphenyl substituent and demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM).

Substituent Effects on Physicochemical Properties

Meta-substituted aryl ketones exhibit distinct trends:

The 3,5-dimethylphenyl group’s steric bulk may reduce rotational freedom, enhancing stability in solid-state applications .

Biological Activity

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound notable for its unique structural features, including a thiazepane ring and multiple phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving a suitable precursor like a diamine and a thiol.

- Introduction of Phenyl Groups : Phenyl groups are incorporated via Friedel-Crafts acylation reactions using aromatic compounds and acyl chlorides in the presence of Lewis acid catalysts.

- Final Coupling : The last step involves coupling the thiazepane with the dimethylphenyl group using palladium catalysts to enhance reaction efficiency and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure enables it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with thiazepane structures often exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, it has shown effectiveness against breast cancer cell lines by inhibiting cell proliferation and inducing cytotoxicity .

Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against MDA-MB-231 triple-negative breast cancer cells revealed that the compound exhibited a potent inhibitory effect on cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents . The mechanism was linked to the modulation of apoptosis-related proteins.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound against oxidative stress in neuronal cells. Results indicated that it could mitigate cell death induced by hydrogen peroxide exposure, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)ethanone | Similar thiazepane structure | Different biological activity profile |

| (3,5-Dimethylphenyl)(7-(2-fluorophenyl)-1,4-thiazepane) | Contains fluorinated phenyl group | Enhanced activity against specific cancer types |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : Optimize multi-step synthesis via condensation reactions. For example, reflux substituted benzaldehydes with heterocyclic precursors (e.g., 1,4-thiazepane derivatives) in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the ketone backbone . Purification via recrystallization (ethanol/water mixtures) ensures high purity. Monitor reaction progress with TLC or HPLC.

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of - and -NMR to confirm the aromatic (δ 6.8–7.5 ppm) and thiazepane ring (δ 2.5–4.0 ppm) environments. High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (CHNOS). X-ray crystallography resolves stereochemical ambiguities in the thiazepane ring .

Advanced Research Questions

Q. What strategies address solubility limitations in biological assays for this hydrophobic compound?

- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) to enhance aqueous solubility. Alternatively, synthesize hydrophilic analogs by introducing polar substituents (e.g., hydroxyl groups) on the phenyl ring while retaining the thiazepane core. Solubility can be quantified via UV-Vis spectroscopy in PBS or simulated biological fluids .

Q. How does the stereochemistry of the 1,4-thiazepane ring impact biological activity?

- Methodological Answer : Perform molecular docking studies (e.g., using Discovery Studio) to analyze enantiomer interactions with target proteins (e.g., GPCRs or kinases). Synthesize enantiopure forms via chiral resolution (e.g., chiral HPLC) and compare IC values in enzyme inhibition assays. Stereochemical effects on membrane permeability can be assessed via PAMPA assays .

Q. What computational models predict the compound’s metabolic stability?

- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites. Validate with in vitro microsomal stability assays (human liver microsomes + NADPH). Key metabolites can be identified via LC-MS/MS, focusing on oxidative demethylation or thiazepane ring opening .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s IC values across different kinase assays?

- Methodological Answer : Standardize assay conditions (ATP concentration, incubation time) and validate against a reference inhibitor (e.g., staurosporine). Test for off-target effects via kinome-wide profiling (e.g., KinomeScan). Contradictions may arise from variations in enzyme sources (recombinant vs. native) or buffer compositions .

Q. Why do DSC (Differential Scanning Calorimetry) results show polymorphic forms inconsistent with XRD data?

- Methodological Answer : Polymorphism may arise from recrystallization solvent differences (e.g., ethanol vs. acetonitrile). Repeat DSC under controlled cooling rates and compare with variable-temperature XRD. Use solid-state NMR to confirm amorphous vs. crystalline phase contributions .

Experimental Design Considerations

Q. What in vitro models best evaluate the compound’s neuroprotective potential?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells under oxidative stress (HO or rotenone-induced). Measure viability via MTT assay and apoptotic markers (caspase-3/7 activity). Include a positive control (e.g., riluzole) and validate blood-brain barrier penetration via MDCK-MDR1 monolayers .

Q. How to design SAR studies for optimizing the 3,5-dimethylphenyl moiety?

- Methodological Answer : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO) at the 3,5-positions. Test affinity via SPR (Surface Plasmon Resonance) against target proteins. Correlate logP values (HPLC-derived) with cellular uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.